molecular formula C19H26N2O5S B11219305 ethyl 10-ethoxy-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 10-ethoxy-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11219305
M. Wt: 394.5 g/mol
InChI Key: CNLNJEMVOMXLEA-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxyethyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-ethoxy-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring system.

    Introduction of Functional Groups: The ethoxy, methoxyethyl, and thioxo groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-ethoxy-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The ethoxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 10-ethoxy-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 10-ethoxy-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other benzoxadiazocine derivatives. Similar compounds include:

Properties

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 6-ethoxy-10-(2-methoxyethyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C19H26N2O5S/c1-5-24-13-9-7-8-12-15-14(17(22)25-6-2)19(3,26-16(12)13)21(10-11-23-4)18(27)20-15/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,20,27)

InChI Key

CNLNJEMVOMXLEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3CCOC)C(=O)OCC)C

Origin of Product

United States

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